MTHFD2-IN-4 sodium
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Overview
Description
MTHFD2-IN-4 sodium is a tricyclic coumarin derivative and a potent inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2)MTHFD2 is a mitochondrial enzyme involved in the folate-mediated one-carbon metabolism pathway, which is crucial for the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MTHFD2-IN-4 sodium involves multiple steps, starting with the preparation of the tricyclic coumarin core. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary between research groups .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent product quality, and implementing purification steps to isolate the compound. The use of automated reactors and continuous flow systems can enhance efficiency and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions: MTHFD2-IN-4 sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the compound, modifying its activity and selectivity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized coumarin derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
MTHFD2-IN-4 sodium has a wide range of scientific research applications, particularly in the field of cancer research. Its ability to inhibit MTHFD2 makes it a valuable tool for studying the role of one-carbon metabolism in cancer cell proliferation and survival. Additionally, the compound can be used to investigate the effects of MTHFD2 inhibition on tumor growth, metastasis, and resistance to chemotherapy .
In biology and medicine, this compound can be employed to explore the metabolic pathways involved in various diseases, including metabolic disorders and neurodegenerative conditions. Its potential therapeutic applications extend to the development of novel anticancer drugs and treatments for other diseases characterized by dysregulated one-carbon metabolism .
Mechanism of Action
MTHFD2-IN-4 sodium exerts its effects by inhibiting the activity of MTHFD2, a key enzyme in the folate-mediated one-carbon metabolism pathway. This inhibition disrupts the production of one-carbon units required for nucleotide synthesis, amino acid homeostasis, and redox balance. As a result, cancer cells experience impaired proliferation, increased apoptosis, and heightened sensitivity to chemotherapy .
The molecular targets of this compound include the active site of MTHFD2, where it binds and prevents the enzyme from catalyzing its reactions. This binding is facilitated by specific interactions between the compound and amino acid residues within the enzyme’s active site .
Comparison with Similar Compounds
Properties
Molecular Formula |
C26H21F6N2NaO5 |
---|---|
Molecular Weight |
578.4 g/mol |
IUPAC Name |
sodium;1,1,1,3,3,3-hexafluoro-2-[4-(8-morpholin-2-yl-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl)phenyl]propan-2-olate |
InChI |
InChI=1S/C26H21F6N2O5.Na/c27-25(28,29)24(37,26(30,31)32)16-4-1-14(2-5-16)22(35)34-9-7-17-18-6-3-15(21-12-33-8-10-38-21)11-20(18)39-23(36)19(17)13-34;/h1-6,11,21,33H,7-10,12-13H2;/q-1;+1 |
InChI Key |
NMEPDIUPXUVHBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=C(C=C(C=C3)C4CNCCO4)OC2=O)C(=O)C5=CC=C(C=C5)C(C(F)(F)F)(C(F)(F)F)[O-].[Na+] |
Origin of Product |
United States |
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